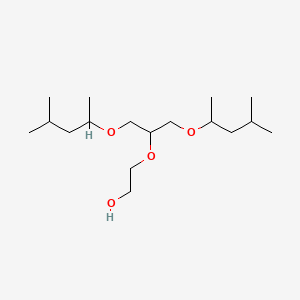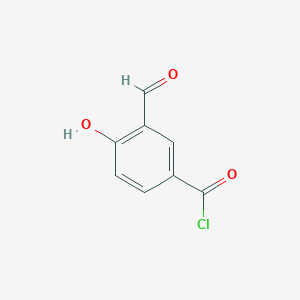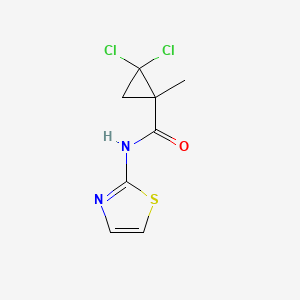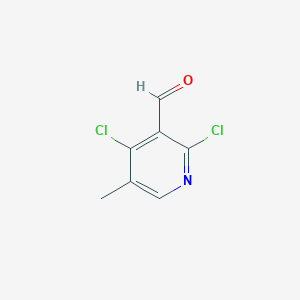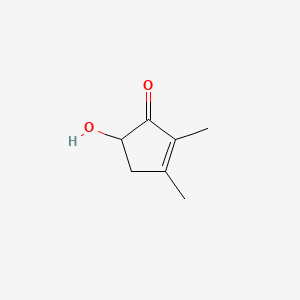
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is an organic compound with the molecular formula C₇H₁₀O₂ It is a derivative of cyclopentenone, featuring a hydroxyl group and two methyl groups attached to the cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- can be achieved through several methods. One common approach involves the condensation of di-p-methylbenzil with acetone derivatives in the presence of sodium hydroxide as a catalyst. The reaction is typically carried out in methanol under reflux conditions . The main products are obtained as precipitates after the reaction mixture is poured into water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would result in an alcohol.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be used in the study of biochemical pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in nucleophilic conjugate addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: Similar structure but with different positioning of the hydroxyl and methyl groups.
Uniqueness
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is unique due to the presence of both hydroxyl and methyl groups on the cyclopentenone ring
Propriétés
Numéro CAS |
58649-31-3 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
5-hydroxy-2,3-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h6,8H,3H2,1-2H3 |
Clé InChI |
GOTCNQYWFYTGJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


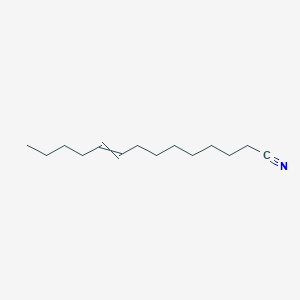
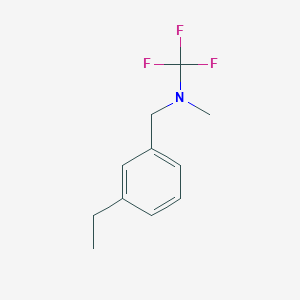
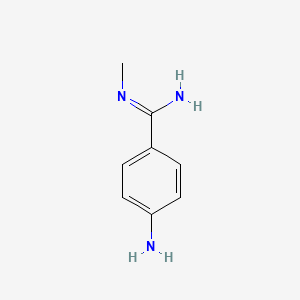
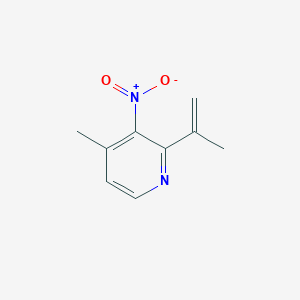
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

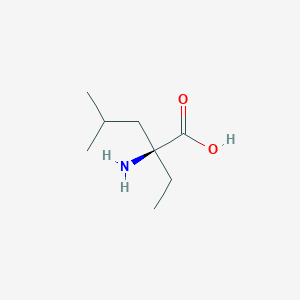
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
